The synthesis of 6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole was achieved through a series of reactions designed to optimize the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. [] While the paper describing this compound doesn't provide a detailed step-by-step synthesis procedure, it does indicate the use of commercially available 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid as a key starting material. [] This suggests a possible synthetic route involving amide coupling between the aforementioned acid and appropriately functionalized 4-(4-pyridinyl)piperidine.
The molecular structure of 6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole comprises a central imidazo[2,1-b]thiazole core. [] This core structure is substituted at the 3-position with a [4-(4-pyridinyl)-1-piperidinyl]carbonyl moiety and at the 6-position with a 4-chlorophenyl group. [] Detailed analysis of bond lengths, angles, and conformation would require access to crystallographic data or computational modeling studies.
Although the precise mechanism of action of 6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole remains to be fully elucidated, research suggests it may exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2). [] This inhibition could disrupt angiogenesis, a crucial process for tumor growth and metastasis. []
Limited information is available regarding the specific physical and chemical properties of 6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole. [] Further research is required to determine characteristics such as melting point, boiling point, solubility, and spectroscopic properties.
The primary application of 6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole, based on available research, is in the field of cancer research. [] Specifically, it has shown promising in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line, demonstrating a potency exceeding that of the drug sorafenib. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: